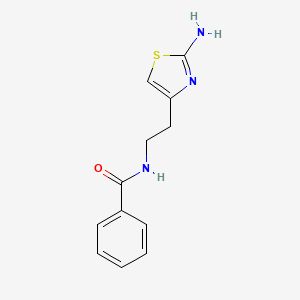

N-(2-(2-aminothiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-12-15-10(8-17-12)6-7-14-11(16)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSDUEHFYVPWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-aminothiazol-4-yl)ethyl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-aminothiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Mechanism of Action

Research indicates that N-(2-(2-aminothiazol-4-yl)ethyl)benzamide acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and nucleic acid production. This inhibition can disrupt cancer cell proliferation, making the compound a candidate for cancer therapy .

Case Studies

- In vitro Studies : Various 2-aminothiazole derivatives, including this compound, have shown potent activity against multiple cancer cell lines such as breast, lung, and colon cancers. For instance, a study demonstrated that compounds with similar thiazole structures exhibited significant cytotoxicity against human hepatocellular carcinoma cell lines .

- In vivo Studies : In animal models, derivatives of 2-aminothiazole have been shown to inhibit tumor growth effectively. One notable compound demonstrated significant tumor growth delay in a melanoma xenograft model, indicating its potential for further development in cancer therapeutics .

Antimicrobial Properties

Broad-Spectrum Activity

this compound has been identified as having antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit growth .

Research Findings

- Antibacterial Screening : A study evaluated the antimicrobial activity of various thiazole derivatives against several bacterial strains, revealing that some compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Fungal Activity : Additionally, certain derivatives have shown antifungal activity, which expands their potential use in treating infections caused by resistant strains of fungi .

Other Therapeutic Applications

Anti-inflammatory Effects

The thiazole moiety has been linked to anti-inflammatory properties. Compounds with this structure have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticonvulsant Activity

Some studies suggest that derivatives of this compound may possess anticonvulsant properties. This is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives, facilitating further research into their biological activities .

Mechanism of Action

The mechanism of action of N-(2-(2-aminothiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects[4][4].

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-(2-aminothiazol-4-yl)ethyl)benzamide with structurally similar benzamide derivatives:

Key Observations :

- Thiazole vs. Azetidinone/Benzimidazole: The 2-aminothiazole group distinguishes the target compound from azetidinone () or benzimidazole-containing derivatives ().

- Substituent Effects : The ethyl spacer in the target compound may improve conformational flexibility compared to rigid coumarin-thiazol hybrids () or dimethoxyphenethyl groups ().

Pharmacological Activities

- Antimicrobial Activity: Azetidinone derivatives (e.g., compound 4 in ) show potent antibacterial and antifungal effects, attributed to topological parameters like Balaban index (J) and molecular connectivity indices . The target compound’s 2-aminothiazole group could similarly disrupt microbial cell walls or enzymes.

- Anticancer Potential: Coumarin-thiazol hybrids () and sigma receptor-targeting benzamides () demonstrate tumor selectivity. The target compound’s amine group may facilitate DNA intercalation or kinase inhibition, mechanisms observed in other thiazole derivatives .

- Receptor Targeting : Rip-B () binds sigma receptors with high affinity (Kd = 5.80 nM), a trait shared by radioiodinated benzamides used in prostate cancer imaging . The target compound’s thiazole moiety could modulate receptor specificity or binding kinetics.

Key Insights :

- The target compound’s synthesis is likely efficient (≥70% yield) based on analogous methods .

- Thiazole-containing derivatives often require recrystallization for purity, as seen in .

Structure-Activity Relationship (SAR)

- Thiazole Position: Terminal 2-aminothiazole groups (as in the target compound) enhance solubility and target engagement compared to internal thiazoles (e.g., ’s bithiazolyl derivative) .

- Spacer Length : Ethyl spacers balance flexibility and steric hindrance, unlike longer chains that may reduce binding affinity .

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve pharmacokinetics, while halogenated groups (e.g., chloro in ) enhance antimicrobial potency .

Biological Activity

N-(2-(2-aminothiazol-4-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves standard organic synthesis techniques, including amine coupling reactions and cyclization processes that yield derivatives with varying substitution patterns on the thiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing the aminothiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.012 | Inhibition of DNA gyrase |

| Escherichia coli | 0.015 | Inhibition of topoisomerase IV | |

| Other derivatives | Various | 0.008 - 0.025 | General antibacterial activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549). In vitro assays have shown that this compound exhibits significant antiproliferative effects, with IC50 values in the low micromolar range . The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of PI3K/mTOR signaling pathways.

Table 2: Anticancer Efficacy Against Selected Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.16 | Induction of apoptosis |

| HCT116 | 20 | Inhibition of PI3K/mTOR pathway |

| A549 | 10 | Activation of caspases |

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against Staphylococcus aureus strains resistant to methicillin. The results showed that certain modifications to the thiazole ring significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on human glioblastoma cells. The findings revealed that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls. This reinforces the potential application of aminothiazole derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-(2-aminothiazol-4-yl)ethyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including coupling reactions (e.g., using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation) and purification via normal-phase or reverse-phase chromatography . Intermediate steps, such as introducing the 2-aminothiazole moiety, require controlled reaction conditions (e.g., temperature, solvent selection) to avoid side reactions. For example, bromoethyl intermediates can be synthesized and further functionalized with thiazole rings, as demonstrated in analogous benzamide syntheses . Crystallization conditions (e.g., solvent polarity, cooling rates) should be optimized for final product purity, as seen in Mirabegron’s α-form crystal preparation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) confirms proton environments and carbon frameworks, particularly distinguishing thiazole and benzamide resonances . Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography, as applied to structurally related compounds like N–((2–Acetylphenyl)carbamothioyl)benzamide, resolves stereochemistry and hydrogen-bonding networks . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., peroxisome proliferator-activated receptor delta (PPARδ) binding studies using mass spectral analysis for covalent interactions ) and antimicrobial screens (e.g., minimum inhibitory concentration (MIC) testing against Trypanosoma brucei ) are recommended. Cytotoxicity assays (e.g., MTT or resazurin-based viability tests in cancer cell lines) can assess anticancer potential, as seen in benzamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for target binding?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing the ethyl linker with methyl or propyl groups, modifying the thiazole’s amino group). Biological activity data from these analogs are analyzed using statistical tools (e.g., IC comparisons, regression models). For example, trifluoromethyl groups in related benzamides enhance metabolic stability, guiding prioritization of lipophilic substituents . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PPARδ .

Q. What strategies confirm covalent or allosteric target engagement of the compound in enzyme inhibition studies?

- Methodological Answer : Covalent binding is validated via mass spectrometry (e.g., detecting adducts with catalytic cysteine residues, as shown for GSK3787 ). Allosteric modulation is tested through kinetic assays (e.g., pre-incubating enzyme with inhibitor and observing non-competitive inhibition patterns). Mutagenesis studies (e.g., replacing Cys249 in PPARδ) can further distinguish binding modes .

Q. How to resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from model-specific factors (e.g., cell line genetic backgrounds, assay pH). Cross-validation using orthogonal assays (e.g., gene expression profiling for PPARδ antagonism vs. phenotypic screening in parasites ) clarifies mechanisms. Pharmacokinetic studies (e.g., plasma stability, membrane permeability) identify bioavailability limitations affecting in vivo vs. in vitro results .

Q. What computational approaches predict binding modes and pharmacokinetic properties of the compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, while density functional theory (DFT) calculates electronic properties influencing reactivity . ADMET prediction tools (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 interactions .

Q. How to establish crystallization conditions for X-ray analysis of the compound-protein complex?

- Methodological Answer : Co-crystallization trials use sparse matrix screens (e.g., Hampton Research Crystal Screen) with varying precipitant concentrations and pH. Soaking methods, where the compound is introduced into pre-formed protein crystals, optimize ligand occupancy . For small-molecule crystals, solvent evaporation or diffusion techniques with methanol/water mixtures are effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.